molecular formula C15H21NO2S B1680940 Sdz-nvi-085 CAS No. 104195-17-7

Sdz-nvi-085

Cat. No. B1680940
M. Wt: 279.4 g/mol
InChI Key: SLMAGYSTRWJTMF-TZMCWYRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SDZ-NVI-085, also known as Naphtoxazine, is an α1 adrenergic receptor agonist potentially for the treatment of cognitive disorders and major depressive disorder. SDZ-NVI-085 behaves as a competitive antagonist of 5-hydroxytryptamine. SDZ-NVI-085 shifted 5-HT concentration-effect curves to the right, in a concentration-dependent manner, and Schild regression gave a pA2 estimate of 8.0.

properties

CAS RN

104195-17-7

Product Name

Sdz-nvi-085

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

(4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzoxazine

InChI

InChI=1S/C15H21NO2S/c1-16-6-7-18-14-9-11-10(8-12(14)16)13(17-2)4-5-15(11)19-3/h4-5,12,14H,6-9H2,1-3H3/t12-,14-/m1/s1

InChI Key

SLMAGYSTRWJTMF-TZMCWYRMSA-N

Isomeric SMILES

CN1CCO[C@H]2[C@H]1CC3=C(C=CC(=C3C2)SC)OC

SMILES

CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC

Canonical SMILES

CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC

Appearance

Solid powder

Other CAS RN

104195-17-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-methylthio-2H-naphth(2,3-b)-1,4-oxazine
SDZ NVI 085
SDZ NVI-085
SDZ-NVI-085

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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